3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide
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Overview
Description
3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE is an organic compound that belongs to the class of amides It features a benzyl(methyl)amino group attached to a propanamide backbone, with a 3,5-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE typically involves the following steps:
Formation of the Amide Bond: The starting materials, 3,5-dimethylbenzoic acid and 3-[benzyl(methyl)amino]propan-1-ol, are reacted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the synthesis process.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oxidized amides and carboxylic acids
Reduction: Reduced amides and amines
Substitution: Substituted amides and benzyl derivatives
Scientific Research Applications
3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific pathways and targets depend on the biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 3-[BENZYL(METHYL)AMINO]-N~1~-(2,5-DIMETHYLPHENYL)PROPANAMIDE
- 3-[BENZYL(METHYL)AMINO]-N~1~-(4,5-DIMETHYLPHENYL)PROPANAMIDE
- 3-[BENZYL(METHYL)AMINO]-N~1~-(3,4-DIMETHYLPHENYL)PROPANAMIDE
Uniqueness
3-[BENZYL(METHYL)AMINO]-N~1~-(3,5-DIMETHYLPHENYL)PROPANAMIDE is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds with different substitution patterns.
Properties
Molecular Formula |
C19H24N2O |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-15-11-16(2)13-18(12-15)20-19(22)9-10-21(3)14-17-7-5-4-6-8-17/h4-8,11-13H,9-10,14H2,1-3H3,(H,20,22) |
InChI Key |
QLYXZKMARWFLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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